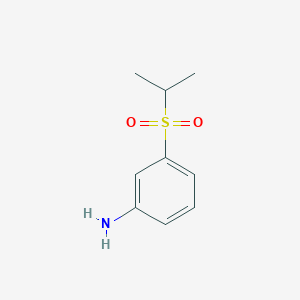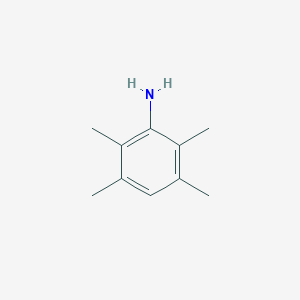
6,6'-Dinitrodiphenic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid is an organic compound with the molecular formula C14H8N2O8 It is characterized by the presence of two nitro groups and two carboxylic acid groups attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid typically involves the nitration of biphenyl-2,2’-dicarboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient nitration while minimizing by-products and waste.
化学反応の分析
Types of Reactions
6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents such as halogens or alkyl groups.
Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents (e.g., ethanol).
Substitution: Halogenating agents (e.g., chlorine or bromine), nucleophiles (e.g., alkyl halides), and solvents (e.g., dimethylformamide).
Esterification: Alcohols (e.g., methanol or ethanol), acid catalysts (e.g., sulfuric acid), and heat.
Major Products
Reduction: 6,6’-Diaminobiphenyl-2,2’-dicarboxylic acid.
Substitution: Halogenated or alkylated derivatives of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid.
Esterification: Methyl or ethyl esters of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid.
科学的研究の応用
6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various biphenyl derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
作用機序
The mechanism of action of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid depends on its chemical structure and the specific reactions it undergoes. The nitro groups can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and interact with various molecular targets. The compound’s effects are mediated through these interactions, which can influence biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
6,6’-Dinitrodiphenic acid: Similar structure with two nitro groups and two carboxylic acid groups on a biphenyl framework.
2,2’-Binaphthyl-6,6’-dicarboxylic acid: Contains a binaphthyl structure with carboxylic acid groups.
6,6’-Dinitro-1,1’-biphenyl-2,2’-dicarboxylic acid: Another biphenyl derivative with nitro and carboxylic acid groups.
Uniqueness
6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid is unique due to its specific arrangement of nitro and carboxylic acid groups on the biphenyl structure. This arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
5457-32-9 |
|---|---|
分子式 |
C14H8N2O8 |
分子量 |
332.22 g/mol |
IUPAC名 |
2-(2-carboxy-6-nitrophenyl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O8/c17-13(18)7-3-1-5-9(15(21)22)11(7)12-8(14(19)20)4-2-6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20) |
InChIキー |
HSXZZWGNLDGWIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O |
正規SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O |
| 5457-32-9 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)



